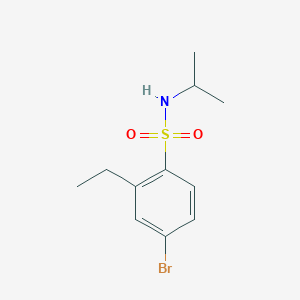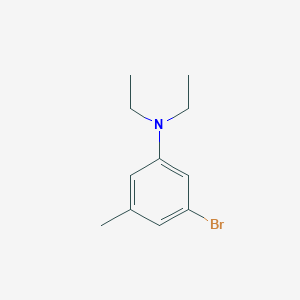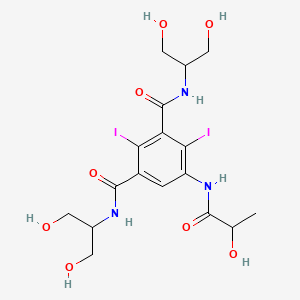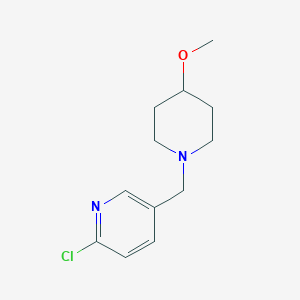![molecular formula C18H14BrN3O3 B12084796 1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide CAS No. 74439-16-0](/img/structure/B12084796.png)
1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide is a compound belonging to the class of pyrimidinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a pyrimidinium core with a 4-nitrophenyl and a phenyl group attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide typically involves the reaction of pyrimidine derivatives with appropriate brominated compounds. One common method includes the reaction of 4-nitrobenzaldehyde with pyrimidine in the presence of a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous or alcoholic solutions of nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidinium salts.
Scientific Research Applications
Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular membranes, affecting membrane permeability and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Similar in structure but with a pyridine core instead of pyrimidine.
Quaternary Ammonium Salts: Share the quaternary nitrogen center but differ in the substituents attached.
Imidazolium Salts: Contain an imidazole ring instead of pyrimidine.
Uniqueness
Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrimidinium core with nitrophenyl and phenyl groups makes it particularly versatile for various applications .
Properties
CAS No. |
74439-16-0 |
|---|---|
Molecular Formula |
C18H14BrN3O3 |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-(4-phenylpyrimidin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C18H14N3O3.BrH/c22-18(15-6-8-16(9-7-15)21(23)24)12-20-11-10-17(19-13-20)14-4-2-1-3-5-14;/h1-11,13H,12H2;1H/q+1;/p-1 |
InChI Key |
PLWIHZYORUVYCI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)
![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)




![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)



